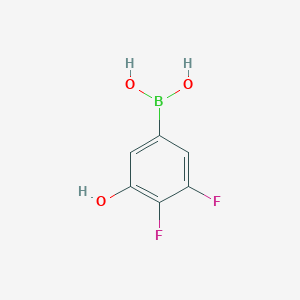

3,4-Difluoro-5-hydroxyphenylboronic acid

Description

3,4-Difluoro-5-hydroxyphenylboronic acid is a boronic acid derivative featuring a phenyl ring substituted with two fluorine atoms at the 3- and 4-positions and a hydroxyl group at the 5-position. This compound exists in both free acid (CAS: 1379466-84-8) and pinacol ester (CAS: 1220219-43-1) forms, with the latter being a stabilized derivative commonly used in Suzuki-Miyaura cross-coupling reactions .

- Molecular Formula: C₆H₅BF₂O₃ (free acid); C₁₂H₁₅BF₂O₃ (pinacol ester).

- Molecular Weight: ~174.9 g/mol (calculated for free acid); 256.05 g/mol (pinacol ester) .

- Purity: ≥96% (free acid) and ≥98% (pinacol ester), as reported by suppliers like Combi-Blocks and US Biological .

- Applications: Widely used in pharmaceutical and materials science research, particularly in synthesizing fluorinated aromatic compounds for drug candidates and advanced polymers .

Properties

IUPAC Name |

(3,4-difluoro-5-hydroxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BF2O3/c8-4-1-3(7(11)12)2-5(10)6(4)9/h1-2,10-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSOVFNUAYVHDBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)F)F)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Difluoro-5-hydroxyphenylboronic acid typically involves the borylation of a suitably substituted phenyl precursor. One common method is the palladium-catalyzed borylation of 3,4-difluoro-5-iodophenol using bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3,4-Difluoro-5-hydroxyphenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate.

Substitution: The fluorine atoms can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).

Oxidation: Pyridinium chlorochromate in dichloromethane.

Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethyl sulfoxide.

Major Products:

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: 3,4-Difluoro-5-oxophenylboronic acid.

Substitution: Substituted phenylboronic acids with various functional groups.

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Coupling

One of the primary applications of 3,4-Difluoro-5-hydroxyphenylboronic acid is as a building block in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. This reaction facilitates the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules, including fluorinated biaryl derivatives. The presence of fluorine atoms enhances the electronic properties of the compound, making it more reactive compared to other boronic acids .

Other Synthetic Pathways

The compound can also be utilized in various synthetic pathways, including:

- Fluorinated biaryl derivatives : Synthesized via Suzuki cross-coupling with aryl and heteroaryl halides.

- Flurodiarylmethanols : Prepared by reacting with aryl aldehydes using nickel catalysts.

- Conjugated fluorodiazaborinines : Formed through reactions with diamines for applications in explosive detection .

Biological Applications

Molecular Probes

this compound is being investigated as a molecular probe in biological systems. Its ability to form reversible covalent bonds with biomolecules allows it to interact with various enzymes and proteins, potentially modulating their activity. This characteristic makes it valuable for studying enzyme kinetics and mechanisms .

Enzyme Inhibition

The compound has shown promise in inhibiting specific kinases involved in cancer progression. By modulating enzyme activity, it can influence critical biochemical pathways related to cell growth and metabolism. Case studies have indicated its potential as a therapeutic agent targeting cancer-related enzymes .

Medicinal Chemistry

Drug Discovery

In medicinal chemistry, this compound is explored for its potential in drug discovery. Its unique structure allows for the design of enzyme inhibitors and receptor modulators that could lead to new therapeutic agents. The compound's ability to influence cellular signaling pathways positions it as a candidate for developing treatments for various diseases, including cancer and metabolic disorders .

Industrial Applications

Beyond academic research, this compound finds applications in industrial settings:

- Synthesis of Advanced Materials : Utilized in creating polymers with specific properties due to its unique chemical characteristics.

- Agrochemicals and Electronic Devices : It serves as an intermediate in the production of agrochemicals and materials used in electronic devices .

- Antimicrobial Activity : Research has indicated that phenylboronic acids exhibit antimicrobial properties. The fluorine substituents enhance binding affinities to bacterial enzymes, suggesting potential applications as antibacterial agents.

- Cancer Therapeutics : Studies have demonstrated that this compound effectively inhibits certain kinases implicated in cancer progression, presenting opportunities for therapeutic interventions .

Mechanism of Action

The mechanism of action of 3,4-Difluoro-5-hydroxyphenylboronic acid in chemical reactions involves the formation of boronate esters with diols or other nucleophiles. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired biaryl product . The presence of fluorine atoms can influence the electronic properties of the compound, enhancing its reactivity and selectivity in various reactions.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Electronic and Steric Effects

- Hydroxyl Group Influence: The 5-OH group in the target compound enhances solubility in polar solvents (e.g., water or methanol) compared to non-hydroxylated analogs like 3,4-difluorophenylboronic acid . The hydroxyl group also participates in hydrogen bonding, which can stabilize transition states in cross-coupling reactions .

- Fluorine Positioning : Fluorine atoms at 3- and 4-positions create strong electron-withdrawing effects, activating the boronic acid group for nucleophilic reactions. In contrast, analogs with fluorine at the 2-position (e.g., 2,4-Difluoro-5-hydroxyphenylboronic acid) exhibit steric hindrance, reducing reactivity in bulky substrates .

Reactivity in Suzuki-Miyaura Couplings

- The target compound’s pinacol ester (CAS: 1220219-43-1) is preferred for reactions requiring stability, while the free acid is used in aqueous-phase couplings. Its coupling efficiency surpasses that of 3-fluoro-4-hydroxyphenylboronic acid (CAS: 182344-14-5) due to enhanced electrophilicity from dual fluorine substitution .

- Comparatively, nitro-substituted analogs (e.g., 2,4-Difluoro-5-nitrophenylboronic acid, CAS: 369-34-6) show lower reactivity in Suzuki couplings due to the nitro group’s strong electron-withdrawing nature, which destabilizes the boronate intermediate .

Biological Activity

Overview

3,4-Difluoro-5-hydroxyphenylboronic acid (CAS No: 1379466-84-8) is a boronic acid derivative notable for its unique chemical structure, which includes two fluorine atoms and a hydroxyl group on a phenyl ring. This compound has garnered attention in organic synthesis and medicinal chemistry due to its reactivity and potential biological applications.

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with various biomolecules, particularly enzymes. This interaction can modulate enzyme activity by altering their active sites or conformations. The compound is known to influence several biochemical pathways, especially those involving kinases and phosphatases, leading to changes in gene expression and cellular metabolism .

Key Biochemical Pathways

- Enzyme Interactions : This compound interacts with proteases and kinases, forming reversible covalent bonds that can inhibit or activate these enzymes.

- Cell Signaling Modulation : It affects cell signaling pathways by modulating the activity of various kinases and phosphatases, resulting in significant changes in cellular processes.

Cellular Effects

In cellular systems, this compound has been shown to:

- Influence Gene Expression : Modulates the transcriptional activity of genes involved in metabolic processes.

- Alter Metabolic Flux : Engages with metabolic pathways through enzyme inhibition or activation.

- Impact Cell Viability : At varying concentrations, it can either promote or inhibit cell growth depending on the dosage used.

Dosage Effects in Animal Models

Research indicates that the biological effects of this compound vary significantly with dosage. At low concentrations, it may enhance enzyme activity without causing toxicity, while higher doses could lead to adverse effects. The compound's pharmacokinetics in animal models suggest that systemic exposure can be achieved without significant toxicity at therapeutic levels .

Comparative Analysis

To understand the distinct properties of this compound compared to similar compounds, a comparison is presented below:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 3-Fluorophenylboronic acid | Contains one fluorine atom | Moderate enzyme inhibitor |

| 4-Fluorophenylboronic acid | Contains one fluorine atom | Similar inhibitory effects on kinases |

| 3,5-Difluoro-2-hydroxyphenylboronic acid | Two fluorine atoms and a hydroxyl group | Enhanced antimicrobial activity |

| This compound | Two fluorine atoms and a hydroxyl group | Significant modulation of enzyme activity |

Research Applications

This compound has diverse applications across various fields:

- Organic Synthesis : Used as a building block in Suzuki-Miyaura coupling reactions for the formation of carbon-carbon bonds.

- Biological Probes : Investigated for its potential as a molecular probe due to its ability to interact with biomolecules.

- Drug Development : Explored for its role in designing enzyme inhibitors and receptor modulators .

Case Studies

- Antimicrobial Activity : A study indicated that phenylboronic acids exhibit antimicrobial properties. The presence of fluorine enhances their binding affinity to bacterial enzymes, suggesting potential applications as antibacterial agents .

- Enzyme Inhibition Studies : Research demonstrated that this compound effectively inhibits specific kinases involved in cancer progression. The compound's ability to modulate these enzymes presents opportunities for therapeutic interventions .

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing and purifying 3,4-Difluoro-5-hydroxyphenylboronic acid?

- Synthesis : Utilize Suzuki-Miyaura cross-coupling reactions, where the boronic acid acts as a nucleophile. For example, coupling with halogenated aromatic precursors under Pd catalysis in anhydrous conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, and a 1:1 mixture of THF/H₂O at 80°C) .

- Purification : Chromatographic techniques (silica gel column) or recrystallization from polar aprotic solvents like ethanol/water mixtures. High purity (>97%) can be achieved via repeated crystallization under controlled pH to avoid boronic acid self-condensation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : ¹H and ¹¹B NMR to confirm boronic acid functionality and substituent positions. The hydroxyl group’s proton appears as a broad peak (~δ 5-6 ppm), while boron signals are typically broad due to quadrupolar relaxation .

- FT-IR : Detect B-O (∼1350 cm⁻¹) and O-H (∼3200 cm⁻¹) stretches. The hydroxyl group’s absorption can overlap with boronic acid vibrations, necessitating deconvolution analysis .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (C₆H₄BF₂O₃; theoretical ~179.93 g/mol) .

Q. How can researchers stabilize the hydroxyl group during reactions to prevent undesired side products?

- Protection Strategies : Use pinacol esterification to convert the boronic acid into a pinacol ester (e.g., reacting with pinacol in toluene under reflux), which enhances stability and solubility in organic solvents. Deprotection is achieved via acidic hydrolysis (e.g., HCl/THF) .

- pH Control : Maintain reactions in slightly basic conditions (pH 7.5–9) to minimize boronic acid dimerization or oxidation .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?

- Methodology : Perform DFT/B3LYP calculations to analyze frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. For example, the electron-withdrawing fluorine substituents lower the LUMO energy, enhancing electrophilicity in Suzuki couplings .

- Validation : Compare computed vibrational frequencies (e.g., B-O stretching) with experimental IR data to refine force field parameters .

Q. What experimental and computational approaches resolve contradictions between NMR and X-ray crystallography data?

- Case Study : If NMR suggests free rotation of the boronic acid group but X-ray shows a planar geometry, conduct variable-temperature NMR to assess dynamic behavior. Pair with DFT-optimized structures to identify dominant conformers in solution vs. solid state .

Q. How does the electronic influence of fluorine substituents affect regioselectivity in cross-coupling reactions?

- Mechanistic Insight : The meta-fluoro groups increase the boronic acid’s electrophilicity, directing coupling to electron-deficient aryl halides. Competitive experiments with para-substituted partners can quantify selectivity trends .

- Kinetic Analysis : Use in situ ¹⁹F NMR to monitor reaction progress and intermediate formation under varying temperatures .

Q. What are the regulatory and safety considerations for handling this compound in academic labs?

- Safety Protocols : Follow GHS hazard codes (e.g., H315/H319 for skin/eye irritation). Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory sensitization .

- Regulatory Compliance : Adhere to ECHA guidelines for waste disposal (e.g., neutralization of boronic acids with aqueous NaOH before disposal) .

Methodological Notes

- Cross-Referencing Data : Always correlate experimental results (e.g., NMR, IR) with computational models to validate structural assignments .

- Reaction Optimization : Screen solvents (e.g., DMF vs. THF) and bases (K₂CO₃ vs. Cs₂CO₃) to maximize yields in cross-coupling reactions .

- Handling Sensitive Groups : Store boronic acids under inert gas (N₂/Ar) at 0–4°C to prevent oxidation or hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.